molecular formula C9H12ClN3 B1413137 (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride CAS No. 1956369-81-5

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride

Cat. No.: B1413137
CAS No.: 1956369-81-5
M. Wt: 197.66 g/mol
InChI Key: FSOKRURVYHQHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

The synthesis of (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity while minimizing byproducts.

Chemical Reactions Analysis

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    1H-Indazole-5-ylmethanamine: Lacks the methyl group at the 1-position, which may affect its biological activity and chemical reactivity.

    2H-Indazole-5-ylmethanamine: Has a different tautomeric form, which can influence its chemical properties and interactions.

    1-Methyl-1H-indazole-3-ylmethanamine: The position of the methanamine group is different, leading to variations in its reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties.

Properties

IUPAC Name

(1-methylindazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOKRURVYHQHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.